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Abstract
N-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance and a

structural analog of lysergic acid diethylamide (LSD). First described in the scientific literature

in 1976, its synthesis and pharmacological properties have been a subject of interest in the

scientific community for its unique potency and subtle experiential differences compared to

LSD. This technical guide provides a comprehensive overview of the discovery, synthesis, and

pharmacological profile of ETH-LAD, intended for an audience of researchers and drug

development professionals. The document details the historical context of its discovery,

provides a step-by-step synthesis protocol, presents quantitative pharmacological data in a

clear, tabular format, and visualizes key chemical and biological pathways using Graphviz

diagrams.

Discovery and Historical Context
ETH-LAD was first reported in the scientific literature by a team of Japanese researchers led

by Tetsukichi Niwaguchi in 1976.[1][2] Their work laid the initial groundwork for the chemical

characterization of this novel lysergamide. However, it was the seminal 1985 publication by

Andrew J. Hoffman and David E. Nichols in the Journal of Medicinal Chemistry that provided a

detailed synthesis and initial pharmacological evaluation of a series of N(6)-alkyl nor-lysergic

acid N,N-diethylamide derivatives, including ETH-LAD.[1][3] This study established a
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convenient synthetic route from LSD and was the first to systematically investigate the

structure-activity relationships of N(6)-alkyl substitutions on the lysergamide scaffold.[3]

Later, the subjective effects of ETH-LAD in humans were explored and documented by the

independent researcher Alexander Shulgin, who detailed his findings in his book "TiHKAL"

(Tryptamines I Have Known and Loved).[4] Shulgin's work provided qualitative data on the

psychoactive properties of ETH-LAD, noting its increased potency relative to LSD.[4]

Synthesis of ETH-LAD
The most well-documented synthesis of ETH-LAD was reported by Hoffman and Nichols

(1985) and proceeds in three main steps starting from d-lysergic acid diethylamide (LSD).[1][3]

Experimental Protocol: Synthesis of ETH-LAD from LSD
Step 1: N(6)-Demethylation of LSD to Nor-LSD

Reaction Setup: A solution of d-lysergic acid diethylamide (LSD) in a suitable aprotic solvent

(e.g., chloroform or dichloromethane) is prepared in a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer.

Reagent Addition: Cyanogen bromide (CNBr) is added to the solution.

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for

several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The resulting crude N(6)-cyano-nor-LSD is then

purified, typically by column chromatography.

Reduction: The purified N(6)-cyano-nor-LSD is dissolved in a suitable solvent mixture, such

as acetic acid and water. Zinc dust is added portion-wise with stirring.

Isolation: After the reduction is complete (monitored by TLC), the excess zinc is filtered off,

and the filtrate is made alkaline. The product, nor-lysergic acid diethylamide (nor-LSD), is

extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude

product, which can be further purified by chromatography.
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Step 2: N(6)-Ethylation of Nor-LSD

Reaction Setup: Nor-LSD is dissolved in a polar aprotic solvent such as dimethylformamide

(DMF) in a reaction vessel.

Base Addition: Anhydrous potassium carbonate (K₂CO₃) is added to the solution to act as a

base.

Alkylating Agent: Ethyl iodide (C₂H₅I) is added to the mixture.

Reaction: The mixture is stirred at room temperature for several hours until the reaction is

complete (monitored by TLC).

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent.

The combined organic extracts are washed, dried, and concentrated under reduced pressure

to give crude ETH-LAD.

Step 3: Purification

Chromatography: The crude ETH-LAD is purified by column chromatography on silica gel,

eluting with a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to

yield pure ETH-LAD.

Crystallization: The purified product can be further crystallized from an appropriate solvent to

obtain crystalline ETH-LAD.

Step 1: N(6)-Demethylation Step 2: N(6)-Ethylation

d-Lysergic Acid Diethylamide (LSD) nor-Lysergic Acid
Diethylamide (Nor-LSD)

1. CNBr
2. Zn/AcOH N-Ethyl-6-nor-lysergic acid

diethylamide (ETH-LAD)
Ethyl Iodide, K₂CO₃

Click to download full resolution via product page

Figure 1: Synthesis workflow for ETH-LAD from LSD.
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Pharmacological Data
ETH-LAD is a potent serotonergic psychedelic. Its primary mechanism of action is believed to

be through agonism at the 5-HT₂A receptor, which is a common target for classic psychedelics.

The following tables summarize the available quantitative data on the receptor binding affinities

and potency of ETH-LAD.

Table 1: Receptor Binding Affinities (Ki, nM) of ETH-LAD
Receptor Ki (nM) Reference

5-HT₂A 5.1 [5][6]

Dopamine D₁ 22.1 [5][6]

Dopamine D₂ 4.4 [5][6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency of ETH-LAD and LSD

Compound
Potency Relative to LSD
(in vivo, rodent drug
discrimination)

Reference

ETH-LAD 1.6 - 2.3 times more potent [2]

Signaling Pathways
The psychoactive effects of ETH-LAD are primarily mediated by its interaction with the

serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor

initiates a cascade of intracellular signaling events. The two major pathways implicated are the

Gq/11-phospholipase C (PLC) pathway and the β-arrestin pathway.

Gq/11-PLC Signaling Pathway
The canonical signaling pathway for the 5-HT₂A receptor involves its coupling to the Gq/11

family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers:
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inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and

binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C

(PKC). These downstream events ultimately lead to the modulation of neuronal excitability and

gene expression, which are thought to underlie the profound psychedelic effects.
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Figure 2: The Gq/11-PLC signaling pathway activated by ETH-LAD.
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β-Arrestin Signaling Pathway
In addition to G-protein coupling, GPCRs like the 5-HT₂A receptor can also signal through β-

arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled

receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor

desensitization and internalization, effectively dampening the G-protein-mediated signal.

However, β-arrestins can also act as signal transducers themselves by scaffolding other

signaling proteins, such as components of the mitogen-activated protein kinase (MAPK)

cascade (e.g., ERK1/2). The concept of "biased agonism," where a ligand preferentially

activates one pathway over another (e.g., G-protein vs. β-arrestin), is an active area of

research in psychopharmacology and may explain the subtle differences in the effects of

various psychedelics.
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Figure 3: The β-arrestin signaling pathway associated with the 5-HT₂A receptor.

Conclusion
ETH-LAD represents a significant molecule in the study of lysergamides, demonstrating that

subtle structural modifications to the LSD scaffold can result in profound changes in potency

and subjective effects. The synthetic route established by Hoffman and Nichols provides a

reproducible method for obtaining this compound for research purposes. The pharmacological

data confirms its high affinity for the 5-HT₂A receptor, consistent with its psychedelic properties.

Further research into the nuanced interactions of ETH-LAD with various receptor subtypes and

its potential for biased agonism at the 5-HT₂A receptor will continue to be a valuable area of

investigation for understanding the molecular mechanisms of psychedelic action and for the

rational design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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